

Role of Dimethyl Azelate as a diester of azelaic acid

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Compound of Interest

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An In-depth Technical Guide to **Dimethyl Azelate**: A Diester of Azelaic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dimethyl azelate**, the dimethyl ester of azelaic acid. It covers its physicochemical properties, synthesis, chemical reactivity, and its multifaceted roles in both material science and drug development. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are provided to support advanced research and application.

Physicochemical Properties of Dimethyl Azelate

Dimethyl azelate (DMA), also known as dimethyl nonanedioate, is the diester formed from azelaic acid and methanol.^[1] Its structure consists of a nine-carbon aliphatic chain with methyl ester groups at both ends, which imparts properties distinct from its parent dicarboxylic acid, influencing its solubility, volatility, and applications.^{[1][2]}

Table 1: Physicochemical Properties of **Dimethyl Azelate**

| Property | Value | Reference(s) |
|---------------------------------------|--|---|
| IUPAC Name | dimethyl nonanedioate | [2] |
| Synonyms | Methyl azelate, Azelaic acid dimethyl ester | [3] |
| CAS Number | 1732-10-1 | [3] |
| Molecular Formula | C ₁₁ H ₂₀ O ₄ | [3] |
| Molecular Weight | 216.27 g/mol | [3] |
| Appearance | Colorless liquid | [2] [4] |
| Melting Point | 18 °C | [3] |
| Boiling Point | 156 °C at 20 mmHg | [3] |
| Density | 1.007 g/mL at 25 °C | [3] |
| Refractive Index (n ²⁰ /D) | 1.435 | [3] |
| Vapor Pressure | <1 mmHg at 20 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Water Solubility | 863 mg/L at 25 °C | [3] |
| LogP | 2.5 - 2.86 | [3] |

| Solubility in Organic Solvents | Soluble in chloroform, slightly soluble in ethyl acetate. Generally compatible with many organic solvents. |[\[3\]](#)[\[5\]](#) |

Synthesis and Manufacturing

The most common method for synthesizing **dimethyl azelate** is the direct esterification of azelaic acid with methanol, typically using an acid catalyst to increase the reaction rate.[\[2\]](#) This reaction is reversible, so an excess of methanol is often used, and water is removed to drive the equilibrium toward the product.[\[2\]](#)

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory-scale synthesis of **dimethyl azelate**.

Materials:

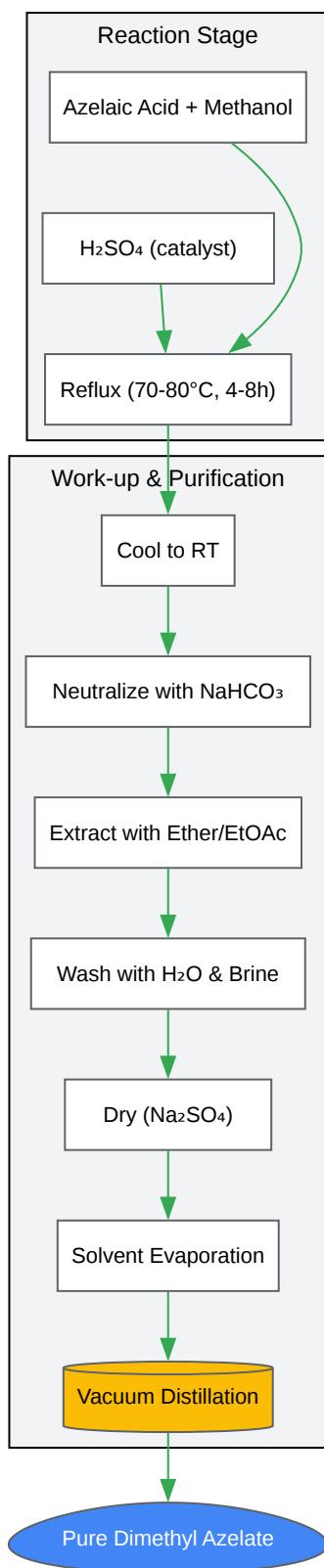
- Azelaic acid (1 mole equivalent)
- Anhydrous Methanol (2.2 - 3.0 mole equivalents)
- Concentrated Sulfuric Acid (H_2SO_4) (1-2% by weight of azelaic acid)
- 5% Sodium Bicarbonate ($NaHCO_3$) solution
- Saturated Sodium Chloride ($NaCl$) solution (brine)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add azelaic acid and anhydrous methanol.
- Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.
- Reflux: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[\[2\]](#)
- Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
- Neutralization: Slowly add 5% sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

- Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Separate the organic layer.
- Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining impurities.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.^[6]
- Solvent Removal: Remove the solvent using a rotary evaporator.
- Purification: Purify the crude **dimethyl azelate** by vacuum distillation (e.g., at 156 °C / 20 mmHg) to obtain the final, high-purity product.^[2] Yields typically range from 85% to 92%.^[2]

Visualization: Synthesis Workflow

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Caption: Workflow for the synthesis and purification of **dimethyl azelate**.

Chemical Reactivity and Role as an Intermediate

The two ester functionalities are the primary sites for chemical reactions, making **dimethyl azelate** a versatile chemical intermediate.

- Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield azelaic acid and methanol.^[2] This reaction is fundamental to its role as a prodrug in dermatological applications. Basic hydrolysis, or saponification, results in the carboxylate salt of azelaic acid.^[2]
- Transesterification: The methyl groups can be exchanged with other alcohol groups in a transesterification reaction, which is crucial for synthesizing different dialkyl esters or for producing polyesters.^[2]
- Polycondensation: As a bifunctional monomer, **dimethyl azelate** can undergo polycondensation reactions with diols (e.g., ethylene glycol) to form polyesters. The nine-carbon aliphatic chain imparts flexibility to the resulting polymer.^[7]

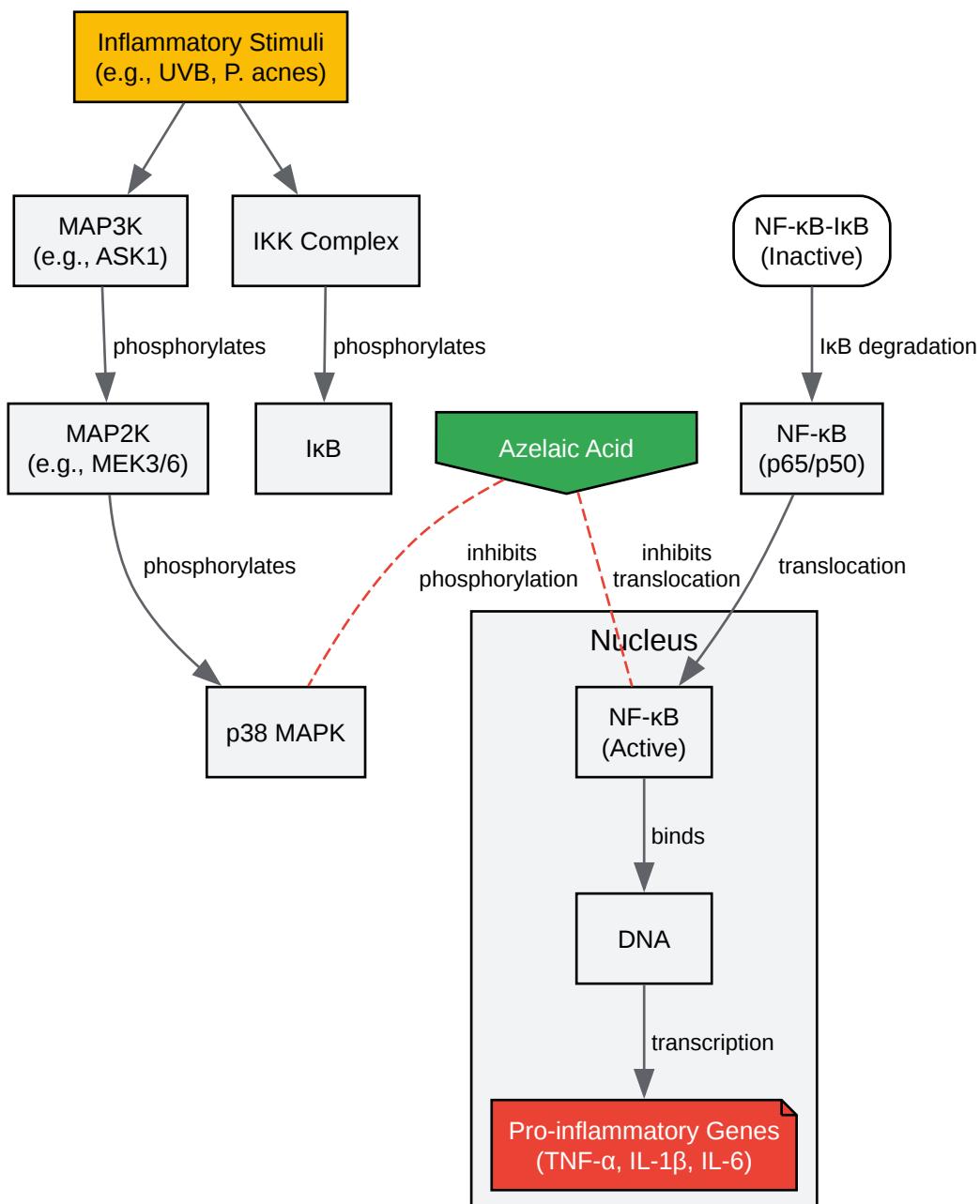
Role in Drug Development and Life Sciences

While azelaic acid is an effective therapeutic agent, its high melting point and limited lipophilicity can pose formulation challenges. **Dimethyl azelate**, being a more lipophilic liquid, serves as an effective prodrug, enhancing skin penetration before being hydrolyzed to the active azelaic acid by esterases in the skin.

Mechanism of Action of Azelaic Acid

The therapeutic effects of azelaic acid, and by extension its diester prodrugs, are attributed to its anti-inflammatory, antioxidant, and anti-keratinizing properties. Its mechanisms involve the modulation of key inflammatory signaling pathways.

4.1.1 Inhibition of the NF-κB/MAPK Pathway Inflammatory stimuli can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the transcription of pro-inflammatory cytokines like TNF-α and interleukins. Azelaic acid has been shown to interfere with this cascade by inhibiting the phosphorylation of p38 MAPK and impairing the nuclear translocation of the NF-κB p65 subunit.^[8] This downregulates the inflammatory response, which is beneficial in conditions like acne and rosacea.^{[8][9]}

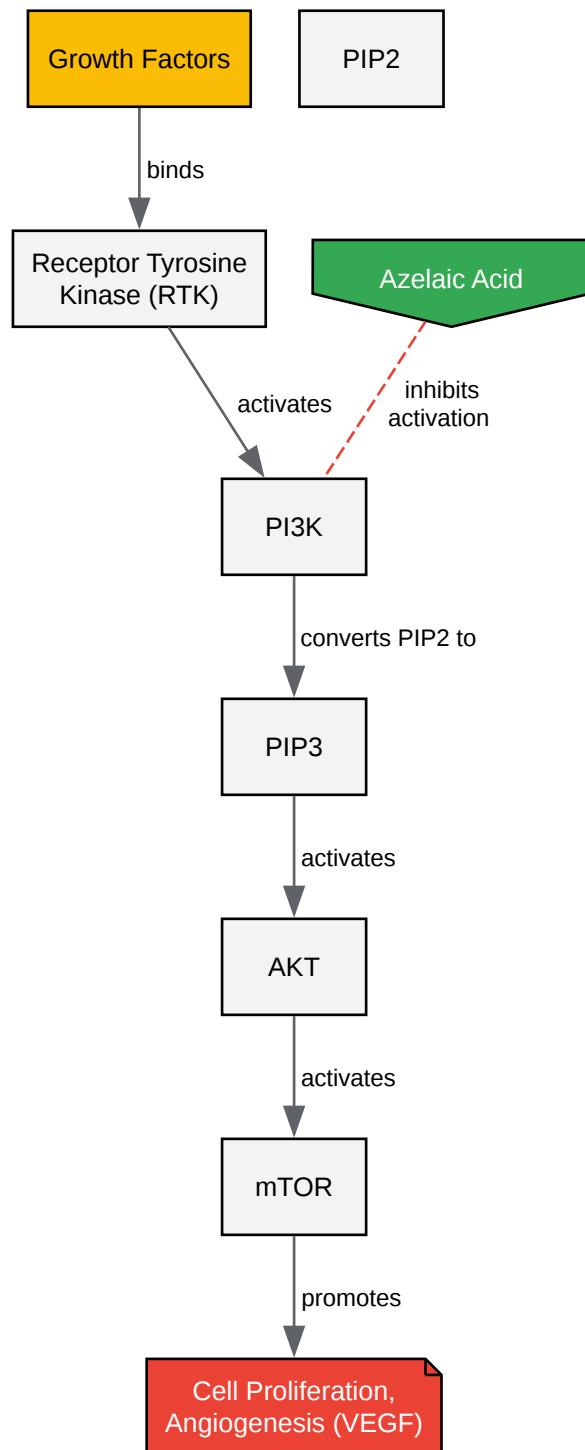


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Caption: Azelaic acid's inhibition of the NF-κB and p38 MAPK pathways.

4.1.2 Modulation of the PI3K/AKT Pathway The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is crucial for regulating cell proliferation, survival, and angiogenesis. Dysregulation of this pathway is implicated in diseases like psoriasis. Studies have shown that azelaic acid can inhibit the activation of the PI3K/AKT pathway, reducing the phosphorylation of

key proteins like PI3K, AKT, and mTOR.[10][11] This action helps to normalize cell proliferation and reduce angiogenesis, contributing to its therapeutic effects.[10][12][13]



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Caption: Azelaic acid's inhibitory effect on the PI3K/AKT signaling pathway.

Direct Biological Activity of Azelate Diesters

While the prodrug mechanism is well-accepted, research on related diesters, particularly diethyl azelate (DEA), suggests that the ester form may possess direct biological activity. DEA has been shown to act as an anti-inflammatory agent by modulating plasma membrane fluidity and inhibiting phospholipase A2 (PLA2) signaling, which is involved in pain sensation.[\[14\]](#)[\[15\]](#)[\[16\]](#) Although specific studies on **dimethyl azelate** are less common, these findings suggest a potential for direct pharmacological effects of azelate diesters, independent of their hydrolysis to azelaic acid.[\[17\]](#)

Applications in Material Science

Dimethyl azelate's linear C9 backbone and bifunctional nature make it a valuable component in the polymer and materials industry.

- Plasticizers: It is used as a plasticizer to increase the flexibility and softness of polymers like PVC and synthetic rubbers.[\[2\]](#)
- Lubricants: DMA is used as an intermediate in the production of high-performance lubricants and as a complexing agent in lithium complex greases, where it enhances thermal stability and load-carrying capacity.
- Polymers: It serves as a monomer in polycondensation reactions with diols to produce polyesters. These polymers often exhibit good flexibility and biodegradability.[\[7\]](#)

Experimental Protocol: Polyester Synthesis via Polycondensation

This protocol provides a general method for synthesizing a polyester from **dimethyl azelate** and a diol.

Materials:

- **Dimethyl azelate** (1 mole equivalent)
- 1,4-Butanediol (or other diol) (1 mole equivalent)

- Catalyst (e.g., tin(II) ethylhexanoate or dibutyltin(IV) oxide)
- Radical inhibitor (e.g., 4-methoxyphenol) if needed[18]
- High-vacuum line, reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet.

Procedure:

- Charging Reactor: Charge the reaction vessel with **dimethyl azelate**, the diol, and the catalyst.
- Inert Atmosphere: Purge the system with dry nitrogen to remove air and moisture.
- First Stage (Ester Interchange): Heat the mixture under a slow stream of nitrogen to 150-180 °C. Methanol will be generated and should be distilled off. Continue this stage until most of the methanol has been removed (typically 2-4 hours).
- Second Stage (Polycondensation): Gradually increase the temperature to 200-220 °C and slowly apply a high vacuum (<1 mmHg).
- Polymerization: Continue the reaction under vacuum for several hours until the desired viscosity or molecular weight is achieved. The removal of the diol byproduct drives the polymerization forward.
- Recovery: Cool the reactor under nitrogen and extrude the resulting polyester product.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of **dimethyl azelate**.[19] Due to the low volatility of the parent azelaic acid, a common analytical strategy is to convert it into its more volatile dimethyl ester (derivatization) prior to GC analysis.[19][20]

Experimental Protocol: GC-MS Analysis via Derivatization

This protocol details the analysis of azelaic acid in a sample matrix by converting it to **dimethyl azelate**.

Materials:

- Sample containing azelaic acid
- Derivatization reagent (e.g., 14% Boron trifluoride in methanol, BF_3 -methanol)
- Extraction solvent (e.g., n-hexane)
- Anhydrous sodium sulfate
- Internal standard (e.g., deuterated azelaic acid or nonane)[[7](#)][[19](#)]
- GC-MS system with a suitable capillary column (e.g., DB-23 or HP-5ms).[[21](#)]

Procedure:

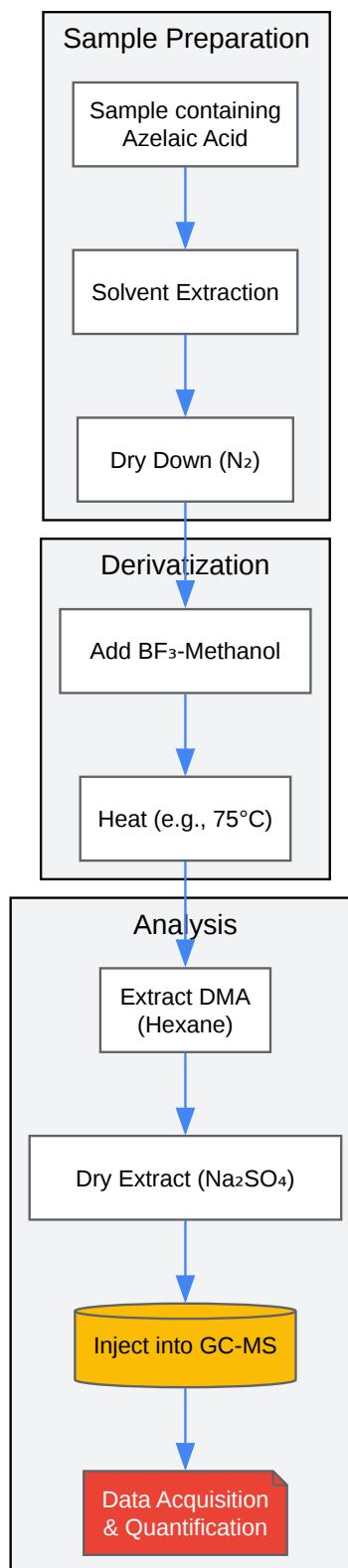
- Sample Preparation: Extract azelaic acid from the sample matrix using an appropriate solvent extraction method. Dry the extract completely under a stream of nitrogen.
- Derivatization: Add the BF_3 -methanol reagent to the dried residue. Cap the vial tightly and heat at 60-75 °C for 15-20 minutes to convert azelaic acid to **dimethyl azelate**.[[7](#)]
- Extraction of DMA: After cooling, add n-hexane and a saturated NaCl solution. Vortex thoroughly to extract the newly formed **dimethyl azelate** into the hexane layer.[[22](#)]
- Drying: Transfer the hexane layer to a clean vial and pass it through a small amount of anhydrous sodium sulfate to remove any residual water.[[22](#)]
- Analysis: Inject 1 μL of the final hexane solution into the GC-MS system.

Table 2: Example GC-MS Parameters

| Parameter | Setting | Reference(s) |
|-------------------|--|----------------------|
| Column | Agilent DB-23 (60m x 0.25mm x 0.25µm) | [21] |
| Carrier Gas | Helium (1.0 mL/min) | [21] |
| Inlet Temperature | 260 °C | |
| Oven Program | 110 °C, ramp at 15 °C/min to 200 °C, hold for 20 min | [21] |
| Ionization Mode | Electron Ionization (EI) | |
| MS Scan Range | 50-550 amu | |
| Linear Range | 100 ng/mL to 100 mg/mL | [19] |

| LOD / LOQ | 10 ng/mL / 100 ng/mL |[\[19\]](#) |

Visualization: Analytical Workflow

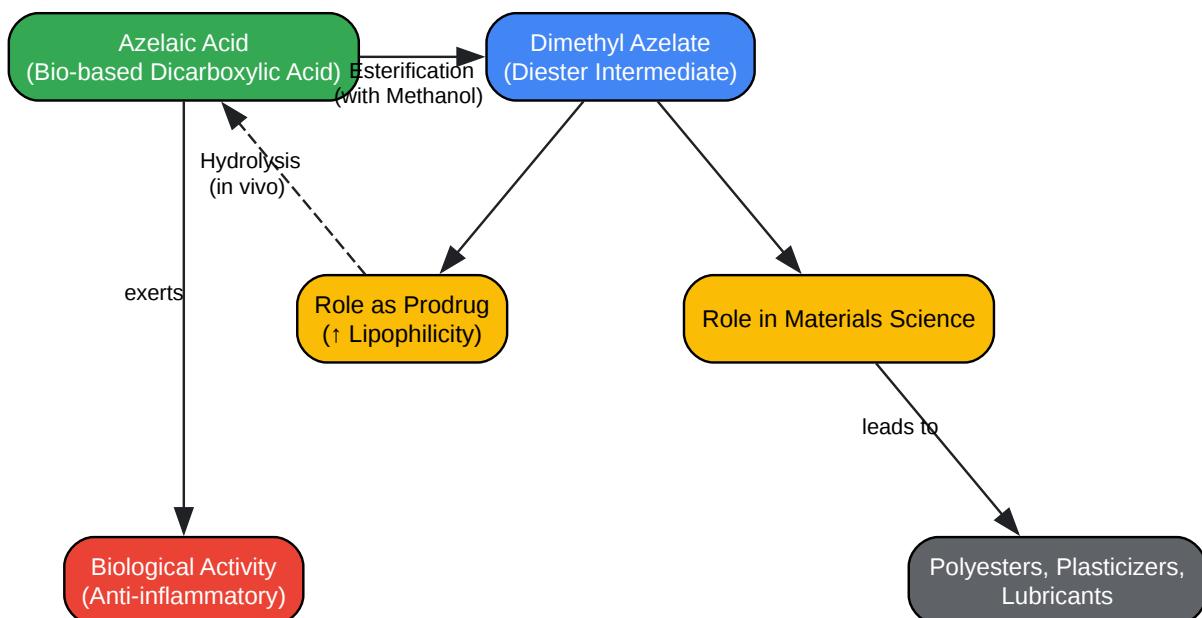


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Caption: Workflow for GC-MS analysis of azelaic acid via derivatization.

Conclusion: A Multifunctional Diester

Dimethyl azelate serves as a critical molecule bridging natural feedstocks with high-performance applications. Its role extends from being a key building block in the synthesis of novel polymers and lubricants to acting as an effective prodrug in advanced dermatological formulations. Understanding its synthesis, reactivity, and the biological mechanisms of its parent compound is essential for researchers and developers seeking to leverage its unique properties. The relationship between its structure and diverse functions is summarized below.



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Caption: Core roles and relationships of **dimethyl azelate**.

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